molecular formula C20H15BrN4O2 B11231970 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11231970
M. Wt: 423.3 g/mol
InChI Key: VIIHZLLWOHNPMM-UHFFFAOYSA-N
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Description

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine is a complex organic compound that features a bromine atom, a benzodioxane ring, and an imidazopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multiple steps. One common approach starts with the preparation of the benzodioxane moiety, which can be synthesized from 1,4-benzodioxane via bromination with bromine in acetic acid . The imidazopyrazine core can be constructed through cyclization reactions involving appropriate precursors. The final step involves coupling the benzodioxane and imidazopyrazine fragments under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxane and imidazopyrazine moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.

    Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its imidazopyrazine core, which imparts distinct chemical and biological properties. This core structure is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C20H15BrN4O2

Molecular Weight

423.3 g/mol

IUPAC Name

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H15BrN4O2/c21-17-12-25-18(11-22-17)24-19(13-4-2-1-3-5-13)20(25)23-14-6-7-15-16(10-14)27-9-8-26-15/h1-7,10-12,23H,8-9H2

InChI Key

VIIHZLLWOHNPMM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(N=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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